molecular formula C15H16N2O B1324221 8-(4-Cyanophenyl)-8-oxooctanenitrile CAS No. 898767-56-1

8-(4-Cyanophenyl)-8-oxooctanenitrile

Cat. No. B1324221
M. Wt: 240.3 g/mol
InChI Key: VKTGAIBPXWVTQT-UHFFFAOYSA-N
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Description

The compound “8-(4-Cyanophenyl)-8-oxooctanenitrile” is a complex organic molecule. It likely contains a cyanophenyl group, which is a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a cyanide group (-CN) attached . The “8-oxooctanenitrile” part suggests the presence of an 8-carbon chain with a ketone (C=O) and a nitrile (C≡N) functional group .


Molecular Structure Analysis

The molecular structure of a compound like “8-(4-Cyanophenyl)-8-oxooctanenitrile” would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), or infrared (IR) spectroscopy .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. These properties can be influenced by the functional groups present in the molecule .

Scientific Research Applications

1. Synthesis of Functionalized Furan Derivatives

A study by Shemyakina et al. (2014) demonstrated that γ-Hydroxyalk-2-ynenitriles, which include 8-(4-Cyanophenyl)-8-oxooctanenitrile, can react with 3-hydroxybenzoic acid to yield furan-3(2H)-one derivatives with pharmacophore functions. This reaction provides a simple path to a new group of furan derivatives, which are important in pharmaceutical research (Shemyakina et al., 2014).

2. Liquid Crystal Formation in Polymer Matrices

Inn and Denn (2005) explored the use of 4′-octyl-4-biphenylcarbonitrile (8CB), a compound similar to 8-(4-Cyanophenyl)-8-oxooctanenitrile, in a polydimethylsiloxane (PDMS) matrix. Their study found that this combination exhibits a rheological response characteristic of a fractal gel, indicating potential applications in material science and nanotechnology (Inn & Denn, 2005).

3. Design of Large π-Conjugated Derivatives for Sensing Applications

Cao et al. (2020) designed large π-conjugated α-cyanostilbene derivatives for colorimetric sensors. These compounds, related to 8-(4-Cyanophenyl)-8-oxooctanenitrile, exhibit properties useful for detecting volatile acids and organic amine gases, highlighting their potential in environmental monitoring and industrial applications (Cao et al., 2020).

4. Optoelectronic and Charge Transport Properties of Hydroquinoline Derivatives

Irfan et al. (2020) investigated hydroquinoline derivatives, structurally related to 8-(4-Cyanophenyl)-8-oxooctanenitrile, for their optoelectronic and charge transport properties. These findings suggest applications in the development of multifunctional materials for electronic devices (Irfan et al., 2020).

5. Solid-state Structures of (Cyanophenyl)dithia- and Diselenadiazolyl Radicals

Haddon et al. (1992) described the solid-state characterization of cyanophenyl-substituted radicals, closely related to 8-(4-Cyanophenyl)-8-oxooctanenitrile. Their work in the field of inorganic chemistry contributes to the understanding of radical dimerization and molecular packing, which is crucial for the design of advanced materials (Haddon et al., 1992).

Safety And Hazards

Safety and hazard information would typically be provided in a material safety data sheet (MSDS) for the compound. This would include information on toxicity, flammability, and appropriate safety precautions .

Future Directions

Future research on a compound like “8-(4-Cyanophenyl)-8-oxooctanenitrile” could involve exploring its potential applications, such as its use in the synthesis of other compounds, its potential biological activity, or its physical properties .

properties

IUPAC Name

4-(7-cyanoheptanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-11-5-3-1-2-4-6-15(18)14-9-7-13(12-17)8-10-14/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTGAIBPXWVTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642229
Record name 4-(7-Cyanoheptanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Cyanophenyl)-8-oxooctanenitrile

CAS RN

898767-56-1
Record name 4-Cyano-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(7-Cyanoheptanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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